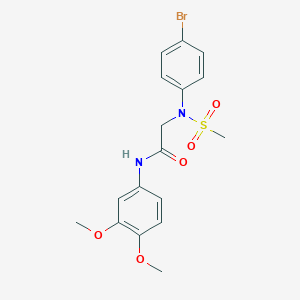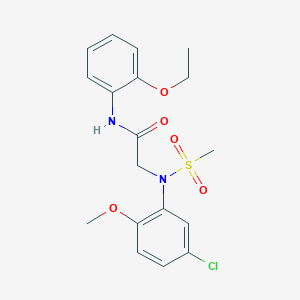
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with the molecular formula C17H19BrN2O5S and a molecular weight of 443.31216 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of N2-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions may vary, but common reagents include bromine, methylsulfonyl chloride, and acetic anhydride . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N2-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The bromine and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
N~2~-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds such as:
2-[4-bromo(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide: This compound has a similar structure but with different positions of the methoxy groups, which may affect its reactivity and applications.
2-[4-chloro(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide: The substitution of bromine with chlorine can lead to differences in chemical properties and biological activities.
2-[4-bromo(ethylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide: The presence of an ethylsulfonyl group instead of a methylsulfonyl group can influence the compound’s reactivity and applications.
Propriétés
Formule moléculaire |
C17H19BrN2O5S |
|---|---|
Poids moléculaire |
443.3g/mol |
Nom IUPAC |
2-(4-bromo-N-methylsulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19BrN2O5S/c1-24-15-9-6-13(10-16(15)25-2)19-17(21)11-20(26(3,22)23)14-7-4-12(18)5-8-14/h4-10H,11H2,1-3H3,(H,19,21) |
Clé InChI |
SYPRUENJKCFKOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)
![N-(3-methoxyphenyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411374.png)
![2-[4-chloro-2-methyl(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411376.png)
![N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B411377.png)
![Ethyl 4-({[3-chloro-4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411379.png)
![N-(4-chlorophenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411380.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411381.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411382.png)

![N-(3,4-dimethoxyphenyl)-2-[4-isopropyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411385.png)
![N-(4-ethoxyphenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411386.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B411387.png)
![2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411389.png)
